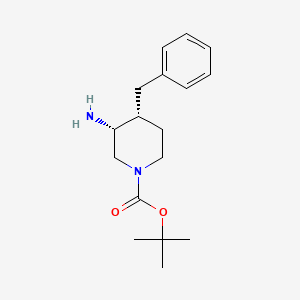
1-(3-bromo-5-tert-butylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-tert-butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1-(3-bromo-5-tert-butylphenyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-tert-butylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-4-tert-butylphenyl)ethan-1-one: Similar structure but with the bromine atom at the 4-position.
1-(3-Bromo-5-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.
2-Bromo-1-(4-tert-butylphenyl)ethanone: Similar structure but with the bromine atom at the 2-position.
Uniqueness: The unique combination of the bromine atom and the tert-butyl group at specific positions on the phenyl ring gives this compound distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-(3-bromo-5-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-8(14)9-5-10(12(2,3)4)7-11(13)6-9/h5-7H,1-4H3 |
InChI-Schlüssel |
BKTOATSFVWLHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-indolyl)ethyl]-N-methyl-1,3-diaminopropane](/img/structure/B8397966.png)

![O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine](/img/structure/B8397970.png)




![tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8398007.png)



![Ethyl N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)glycinate](/img/structure/B8398048.png)
